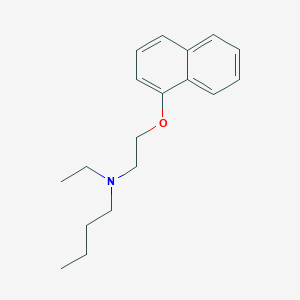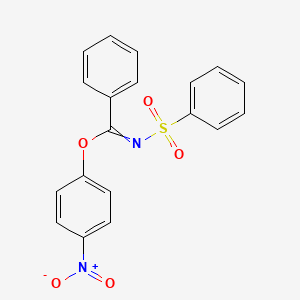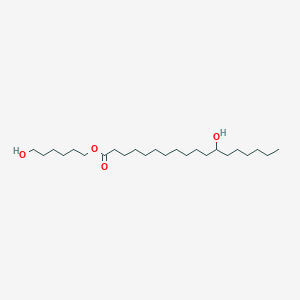![molecular formula C22H29N3O B14310185 N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide CAS No. 113445-71-9](/img/structure/B14310185.png)
N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an aminophenyl group, a phenylethyl group, and a piperidinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Attachment of the Phenylethyl Group: This can be achieved through alkylation reactions using phenylethyl halides.
Introduction of the Aminophenyl Group: This step might involve nucleophilic substitution reactions where an aminophenyl group is introduced.
Formation of the Propanamide Backbone: Finally, the propanamide backbone can be formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide would depend on its specific interactions with molecular targets. This might involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
- N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide
Uniqueness
N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide might be unique in its specific combination of functional groups, which could confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
113445-71-9 |
|---|---|
Molecular Formula |
C22H29N3O |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-(4-aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H29N3O/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18/h3-11,21H,2,12-17,23H2,1H3 |
InChI Key |
IQCBKRHBFMYHDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)

![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)


![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)



![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
